4-(Hydroxyamino)benzoic acid
CAS No.: 13252-71-6
Cat. No.: VC3890913
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13252-71-6 |
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Molecular Formula | C7H7NO3 |
Molecular Weight | 153.14 g/mol |
IUPAC Name | 4-(hydroxyamino)benzoic acid |
Standard InChI | InChI=1S/C7H7NO3/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4,8,11H,(H,9,10) |
Standard InChI Key | ZIJKJLVJUJMAOP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)O)NO |
Canonical SMILES | C1=CC(=CC=C1C(=O)O)NO |
Introduction
Chemical Structure and Properties
4-(Hydroxyamino)benzoic acid features a benzoic acid backbone with a hydroxyamino group (-NHOH) at the 4-position. Its molecular formula is C₇H₇NO₃, and its molecular weight is 153.14 g/mol . The compound’s structure includes:
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Aromatic ring: Benzene ring with hydroxyl (-OH) and carboxylic acid (-COOH) groups.
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Hydroxyamino group: A reactive functional group capable of participating in redox reactions and enzymatic interactions.
Table 1: Key Structural and Physicochemical Properties
Biological Activity and Toxicological Profile
Toxicological Relevance
4-(Hydroxyamino)benzoic acid is a reactive metabolite implicated in methemoglobinemia, a condition characterized by elevated methemoglobin levels in blood. This occurs when the hydroxyamino group oxidizes hemoglobin’s ferrous (Fe²⁺) to ferric (Fe³⁺) state, reducing oxygen-carrying capacity .
Table 2: Toxicological Data
Parameter | Finding | Source |
---|---|---|
Toxic Metabolite | N-OH-PABA (N-hydroxy-PABA) | |
Mechanism of Toxicity | Oxidation of hemoglobin | |
Clinical Relevance | Linked to benzocaine-induced methemoglobinemia |
Comparison with Related Compounds
4-(Hydroxyamino)benzoic acid shares structural similarities with other benzoic acid derivatives, differing in substituent functionality.
Table 3: Comparative Analysis of Benzoic Acid Derivatives
Research Gaps and Future Directions
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Synthetic Optimization: Development of scalable synthetic routes for 4-(hydroxyamino)benzoic acid.
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Biological Interactions: Elucidation of its role in enzymatic pathways and potential therapeutic modulation.
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Safety Profiling: Further studies on its metabolic fate and toxicity thresholds.
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